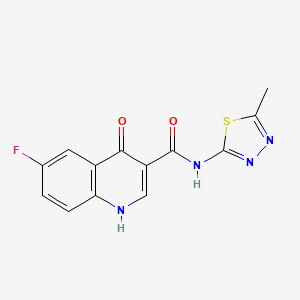

6-fluoro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

Description

Properties

IUPAC Name |

6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN4O2S/c1-6-17-18-13(21-6)16-12(20)9-5-15-10-3-2-7(14)4-8(10)11(9)19/h2-5H,1H3,(H,15,19)(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINOGWOIYDLAES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound and its derivatives are being investigated for their therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related molecules:

Functional Insights :

- Fluorine Impact: The 6-fluoro substituent in the target compound likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs, a trend observed in fluoroquinolones like ciprofloxacin .

Biological Activity

6-Fluoro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, highlighting key findings from various studies, including case studies and data tables.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a quinoline core substituted with a fluorine atom and a thiadiazole moiety, which is known for enhancing biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. Specifically, this compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | < 1 μg/mL | |

| Escherichia coli | 2 μg/mL | |

| Pseudomonas aeruginosa | 4 μg/mL |

The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like vancomycin in some assays. This suggests a potential for development as a new antibiotic agent.

Anticancer Activity

In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. Studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving DNA gyrase inhibition.

Case Study: Anticancer Efficacy

A study assessed the efficacy of the compound against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The findings are summarized below:

Table 2: Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis | |

| U-937 | 2.41 | DNA gyrase inhibition | |

| HeLa | 1.50 | Caspase activation |

The compound demonstrated lower IC50 values compared to standard chemotherapeutics, indicating higher potency. The mechanism involves the activation of caspases and upregulation of p53 protein levels, which are critical for apoptotic pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- DNA Gyrase : The compound inhibits DNA gyrase B, an essential enzyme for bacterial DNA replication.

- Apoptotic Pathways : It activates caspases leading to programmed cell death in cancer cells.

- Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties that contribute to its overall biological profile.

Q & A

Q. Table 1: Comparative Yields for Thiadiazole Coupling Reactions

| Reaction Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| DMF | EDCI/HOBt | 25 | 72 | |

| Acetonitrile | DCC | Reflux | 65 | |

| THF | HATU | 0–4 | 58 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.